molecular formula C20H13BrF3NO2 B11540583 4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol

4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11540583
M. Wt: 436.2 g/mol
InChI Key: XOQBPIUIDJODPO-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is an organic compound with the molecular formula C20H14BrF3NO2. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine: The reaction between 2-phenoxy-5-(trifluoromethyl)benzaldehyde and 4-bromo-2-aminophenol under acidic conditions to form the imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol
  • 4-bromo-2-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]phenol
  • 4-bromo-2-[(E)-{[2-phenoxyphenyl]imino}methyl]phenol

Uniqueness

4-bromo-2-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the presence of both a trifluoromethyl group and a phenoxy group, which impart distinct chemical and biological properties

Properties

Molecular Formula

C20H13BrF3NO2

Molecular Weight

436.2 g/mol

IUPAC Name

4-bromo-2-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H13BrF3NO2/c21-15-7-8-18(26)13(10-15)12-25-17-11-14(20(22,23)24)6-9-19(17)27-16-4-2-1-3-5-16/h1-12,26H

InChI Key

XOQBPIUIDJODPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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